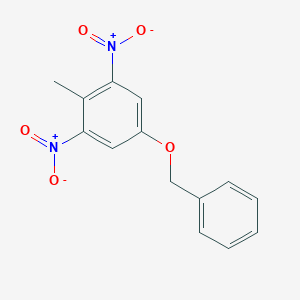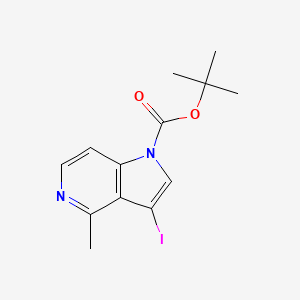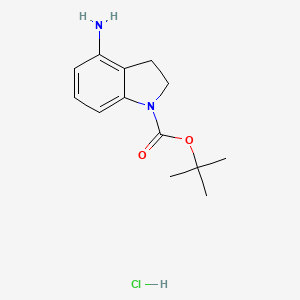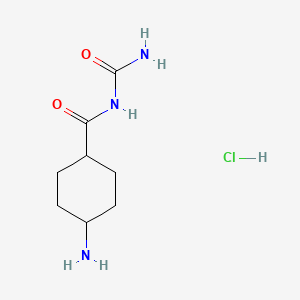
(4-Aminocyclohexanecarbonyl)urea hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Aminocyclohexanecarbonyl)urea hydrochloride” is a chemical compound with the molecular formula C8H16ClN3O2 and a molecular weight of 221.68 g/mol . It is not intended for human or veterinary use and is used only for research purposes .
Synthesis Analysis
A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This methodology has been found suitable for gram-scale synthesis of molecules having commercial application in large volumes .Molecular Structure Analysis
The molecular structure of “(4-Aminocyclohexanecarbonyl)urea hydrochloride” is represented by the formula C8H16ClN3O2 .Chemical Reactions Analysis
The decomposition of urea and its by-products has been extensively studied . A first kinetic model for evaporation and decomposition of urea water solution was developed . The model describes urea decomposition to ammonia and isocyanic acid and the equilibrium reaction forming biuret .Applications De Recherche Scientifique
Complexation-Induced Unfolding of Heterocyclic Ureas
This study discusses the synthesis and conformational studies of heterocyclic ureas, including their unfolding to form multiply hydrogen-bonded complexes. These complexes have potential applications in the field of self-assembly and as mimics of peptide transitions (Corbin et al., 2001).
Protein Denaturation and Stability Estimation
Another research explores how urea and guanidine hydrochloride provide different estimates of protein stability, particularly in the context of electrostatic interactions. This has implications in protein chemistry and biochemistry (Monera et al., 1994).
Thermodynamics of Protein Interactions with Urea
This paper summarizes thermodynamic information on the denaturing action of urea, which is crucial for understanding protein folding and stability (Makhatadze, 1999).
Soluble Epoxide Hydrolase Inhibitors
A study on N,N'-disubstituted ureas as soluble epoxide hydrolase inhibitors reveals their potential in therapeutic applications, highlighting the importance of urea derivatives in medicinal chemistry (Hwang et al., 2007).
Urease Inhibitors for Gastric and Urinary Tract Infections
Research on urease inhibitors, including urea derivatives, emphasizes their potential as drugs for treating infections caused by Helicobacter pylori and related species. This highlights urea derivatives' role in pharmaceutical research (Kosikowska & Berlicki, 2011).
Green Chemistry in Urea Synthesis
A paper on green chemistry approaches to synthesizing ureas underscores the importance of environmentally friendly methodologies in chemical synthesis, which is relevant for sustainable industrial practices (Bigi et al., 2000).
Propriétés
IUPAC Name |
4-amino-N-carbamoylcyclohexane-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2.ClH/c9-6-3-1-5(2-4-6)7(12)11-8(10)13;/h5-6H,1-4,9H2,(H3,10,11,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZPPCBIURUGDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)NC(=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminocyclohexanecarbonyl)urea hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

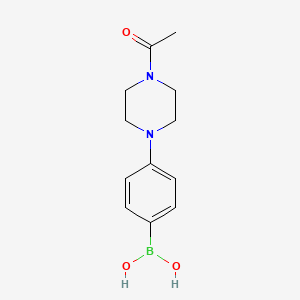
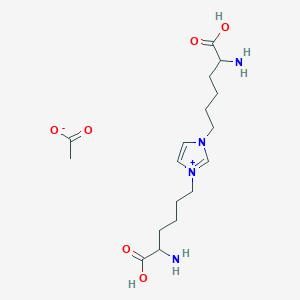


![[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B1378043.png)
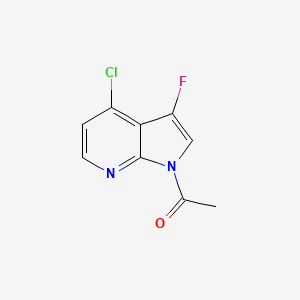
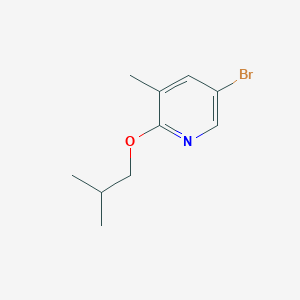

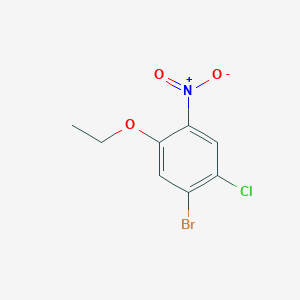
![2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride](/img/structure/B1378053.png)

